SOCE inhibitor 1

Calcium signaling Ion channel pharmacology Drug discovery

Unlike arylamide, pyrazole, or imidazole SOCE inhibitors, this pyrtriazole-class antagonist (Compound 39) delivers micromolar SOCE blockade (IC₅₀ 4.4 µM) with documented plasma stability—enabling reliable intraperitoneal dosing without the rapid degradation that limits earlier probes. Validated in a cerulein-induced acute pancreatitis mouse model, it is the preferred chemical tool for pancreatic acinar cell injury and T-cell signaling threshold studies. Its structural orthogonality supports benchmarking of next-generation SOCE modulators. Supplied at ≥98% purity for research use only.

Molecular Formula C25H22F3N5O4
Molecular Weight 513.5 g/mol
Cat. No. B8103400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSOCE inhibitor 1
Molecular FormulaC25H22F3N5O4
Molecular Weight513.5 g/mol
Structural Identifiers
SMILESCCCC(C)OC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)N3C=C(N=N3)C4=CC(=CC=C4)C(=O)O)C(F)(F)F
InChIInChI=1S/C25H22F3N5O4/c1-3-5-15(2)37-24(36)20-13-29-33(22(20)25(26,27)28)19-10-8-18(9-11-19)32-14-21(30-31-32)16-6-4-7-17(12-16)23(34)35/h4,6-15H,3,5H2,1-2H3,(H,34,35)
InChIKeyZAJXAJYMOCWUGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SOCE Inhibitor 1 (CAS 2169316-15-6): A Pyrtriazole SOCE Blocker with Validated In Vivo Efficacy and Plasma Stability


SOCE inhibitor 1 (also designated Compound 39) is a small-molecule antagonist of store‑operated calcium entry (SOCE) with a reported IC₅₀ of 4.4 µM in functional cellular assays [1]. It belongs to the pyrtriazole chemical class, a series of 1,4‑disubstituted 1,2,3‑triazole derivatives developed via click chemistry that diverge from the arylamide scaffolds common among earlier SOCE inhibitors . The compound is commercially available as a research tool (purity ≥98 %) and is distributed primarily for investigations of calcium‑dependent pathophysiology, including acute pancreatitis and immune cell signaling [1].

Why SOCE Inhibitor 1 Cannot Be Directly Replaced by Other In‑Class SOCE Blockers


SOCE inhibitors exhibit pronounced divergence in molecular targets, isoform selectivity, and stability profiles, rendering them non‑interchangeable. For instance, RO2959 and Zegocractin (CM‑4620) are nanomolar‑potency Orai1‑selective blockers , whereas 2‑APB and SKF‑96365 display mixed agonist/antagonist behavior and off‑target activity on other calcium channels [1]. SOCE inhibitor 1 occupies a distinct position: it provides micromolar SOCE blockade with documented plasma stability and in vivo validation in an acute pancreatitis model [2]. Consequently, substituting SOCE inhibitor 1 with a more potent but metabolically labile or less pharmacologically characterized analog would fundamentally alter experimental outcomes.

Quantitative Differentiation of SOCE Inhibitor 1 Against Key Comparators


SOCE Inhibitory Potency: IC₅₀ Comparison with Established SOCE Blockers

SOCE inhibitor 1 inhibits store‑operated calcium entry with an IC₅₀ of 4.4 µM in functional cellular assays [1]. This potency is markedly lower than that of nanomolar‑potency blockers such as RO2959 (IC₅₀ 25 nM for Orai1/STIM1‑mediated SOCE) and Zegocractin (IC₅₀ 119 nM for Orai1/STIM1) , yet it is substantially more potent than non‑selective agents like SKF‑96365 (IC₅₀ ~12–16 µM in HEK293 cells) [2]. The intermediate potency of SOCE inhibitor 1 positions it as a useful probe where partial or graded SOCE inhibition is desired without the complete channel blockade characteristic of high‑potency inhibitors.

Calcium signaling Ion channel pharmacology Drug discovery

Plasma Stability: A Practical Differentiator for In Vivo Applications

SOCE inhibitor 1 exhibits good stability in mouse plasma, a property documented in the original medicinal chemistry characterization and reflected in vendor technical datasheets [1]. While quantitative half‑life data are not universally reported, this attribute contrasts with many early SOCE probes (e.g., Pyr3 and its linear esters) that undergo rapid plasma degradation and are therefore unsuitable for systemic in vivo studies [2]. The metabolic robustness of SOCE inhibitor 1 supports its use in animal models without confounding effects from rapid clearance.

Pharmacokinetics In vivo pharmacology Chemical probe validation

In Vivo Efficacy in Acute Pancreatitis: A Disease‑Relevant Validation Lacking for Most SOCE Probes

SOCE inhibitor 1 was evaluated in a cerulein‑induced mouse model of acute pancreatitis, a pathology driven by hyperactivation of SOCE [1]. The compound significantly reduced serum amylase and lipase levels, pancreatic edema, and myeloperoxidase activity (a marker of neutrophil infiltration) when administered intraperitoneally at 10 mg/kg [1]. In contrast, most commercially available SOCE inhibitors (e.g., Pyr6, MRS1845) lack published in vivo efficacy data, and even advanced clinical candidates such as Zegocractin (CM‑4620) are only now being explored in pancreatitis trials [2]. This direct in vivo proof‑of‑concept provides a selection advantage for investigators studying pancreatic inflammatory diseases.

Acute pancreatitis In vivo disease models Translational research

Distinct Chemical Scaffold: Triazole Core Diverges from Common Pyrazole and Arylamide SOCE Inhibitors

SOCE inhibitor 1 is built on a 1,4‑disubstituted 1,2,3‑triazole ring, which replaces the arylamide substructure found in most previously described SOCE inhibitors (e.g., Pyr6, Synta66, GSK‑7975A) [1]. This scaffold modification was introduced via click chemistry and results in a distinct binding mode to the SOCE machinery [1]. The triazole core is not a mere bioisostere; it imparts unique modulation of calcium entry and contributes to the compound's favorable stability profile [2]. For researchers seeking to explore novel chemical space or avoid cross‑reactivity associated with pyrazole‑ or imidazole‑based inhibitors, SOCE inhibitor 1 offers a structurally orthogonal tool.

Medicinal chemistry Structure‑activity relationship Chemical biology

Optimal Use Cases for SOCE Inhibitor 1 Based on Validated Differential Evidence


In Vivo Studies of Acute Pancreatitis and Related Inflammatory Conditions

SOCE inhibitor 1 is the preferred chemical probe for acute pancreatitis research because it has been directly shown to ameliorate disease severity in a cerulein‑induced mouse model [1]. Its plasma stability supports intraperitoneal dosing without the rapid degradation that limits earlier SOCE inhibitors . Researchers can use SOCE inhibitor 1 to interrogate the role of SOCE in pancreatic acinar cell injury and to benchmark novel therapeutic candidates.

Functional Dissection of SOCE Signaling in Immune Cells

SOCE is essential for T‑cell activation and cytokine production, and SOCE inhibitor 1 provides a micromolar‑potency tool for modulating this pathway in primary immune cells [2]. Its intermediate potency allows for titration of SOCE blockade without fully suppressing calcium‑dependent immune functions, facilitating studies of signaling thresholds and partial inhibition phenotypes [2].

Comparative Pharmacology and Scaffold‑Hopping Medicinal Chemistry Campaigns

The triazole‑based structure of SOCE inhibitor 1 differentiates it from pyrazole, imidazole, and arylamide SOCE inhibitors [3]. Medicinal chemists and chemical biologists can employ SOCE inhibitor 1 as a structurally orthogonal reference compound to validate on‑target effects and to guide the design of next‑generation SOCE modulators with improved pharmacokinetic profiles.

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